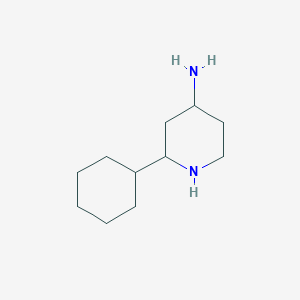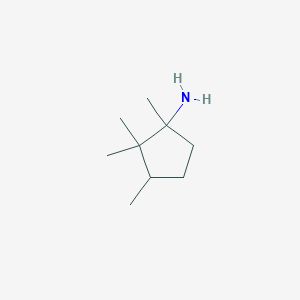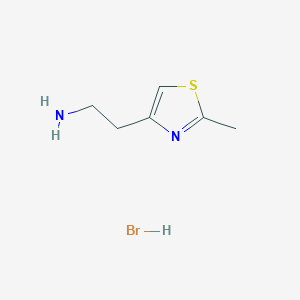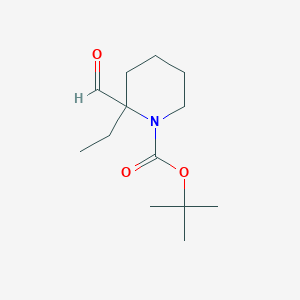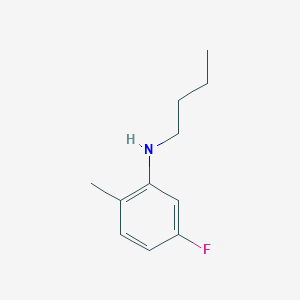
N-butyl-5-fluoro-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-5-fluoro-2-methylaniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the aniline ring is substituted with a butyl group at the nitrogen atom, a fluorine atom at the fifth position, and a methyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-fluoro-2-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an appropriate amine. For example, 5-fluoro-2-methylbromobenzene can be reacted with butylamine under basic conditions to yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including the use of catalysts and controlled temperature and pressure, to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-butyl-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are typical for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
N-butyl-5-fluoro-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-butyl-5-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to certain targets, while the butyl and methyl groups can influence its solubility and overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
N-butyl-2-methylaniline: Lacks the fluorine atom, which may result in different reactivity and binding properties.
N-butyl-5-chloro-2-methylaniline: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical behavior and applications.
N-butyl-5-fluoroaniline: Lacks the methyl group, which can influence its solubility and reactivity.
Uniqueness
N-butyl-5-fluoro-2-methylaniline is unique due to the presence of both fluorine and methyl groups on the aromatic ring, which can significantly impact its chemical properties and potential applications. The combination of these substituents can enhance its stability, reactivity, and binding affinity to specific targets, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C11H16FN |
|---|---|
分子量 |
181.25 g/mol |
IUPAC名 |
N-butyl-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C11H16FN/c1-3-4-7-13-11-8-10(12)6-5-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3 |
InChIキー |
RILFQJWTRLZPLU-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=C(C=CC(=C1)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


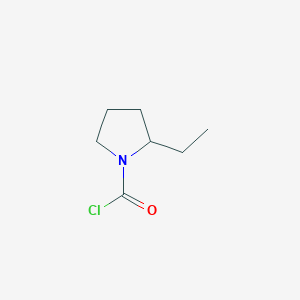
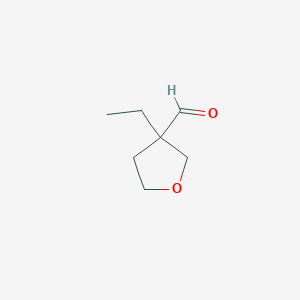
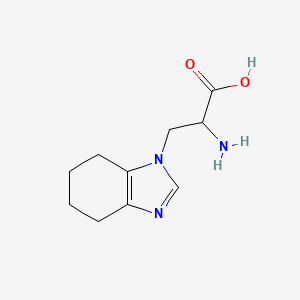
![2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13317181.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13317190.png)

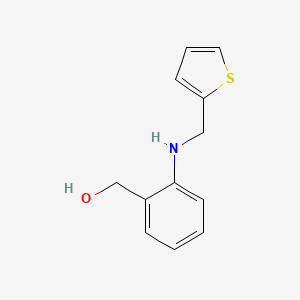
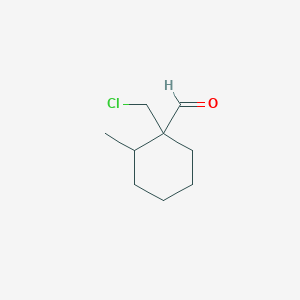
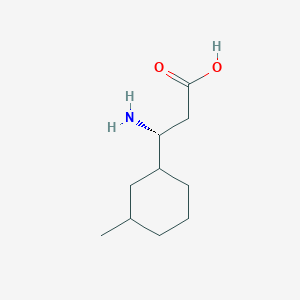
![2-[(But-3-yn-1-yl)amino]-6-chloropyridine-4-carboxylic acid](/img/structure/B13317225.png)
